REACTION_CXSMILES
|
CN(C=[O:5])C.[O:6]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[C:8]([O:15]S(C(F)(F)F)(=O)=O)=[CH:7]1.C(N([CH2:28][CH3:29])CC)C>C1(P[C-]2C=CC=C2)C=CC=CC=1.[C-]1(PC2C=CC=CC=2)C=CC=C1.[Fe+2].C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CO>[CH3:7][O:6][C:10]([C:9]1[C:14]2[CH:13]=[CH:12][CH:11]=[CH:28][C:29]=2[O:15][CH:8]=1)=[O:5] |f:3.4.5,6.7.8|
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
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Name
|
1-benzofuran-3-yl trifluoromethanesulfonic acid
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O1C=C(C2=C1C=CC=C2)OS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
1.05 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
1,1′-diphenylphosphinoferrocene
|
Quantity
|
128 mg
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P[C-]1C=CC=C1.[C-]1(C=CC=C1)PC1=CC=CC=C1.[Fe+2]
|
Name
|
|
Quantity
|
26 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 60° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
Carbon monoxide gas was bubbled for 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
under a carbon monoxide atmosphere, the mixture was heated
|
Type
|
ADDITION
|
Details
|
Water (50 mL) was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate (2×30 mL)
|
Type
|
WASH
|
Details
|
washed with 1N-hydrochloric acid (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The solvent was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=COC2=C1C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.24 mmol | |
AMOUNT: MASS | 570 mg | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |